

# Comparative Efficacy Analysis: TGN-020 vs. Acetazolamide in Intraocular Pressure Reduction

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## Compound of Interest

Compound Name: TGN-020 sodium

Cat. No.: B8112031

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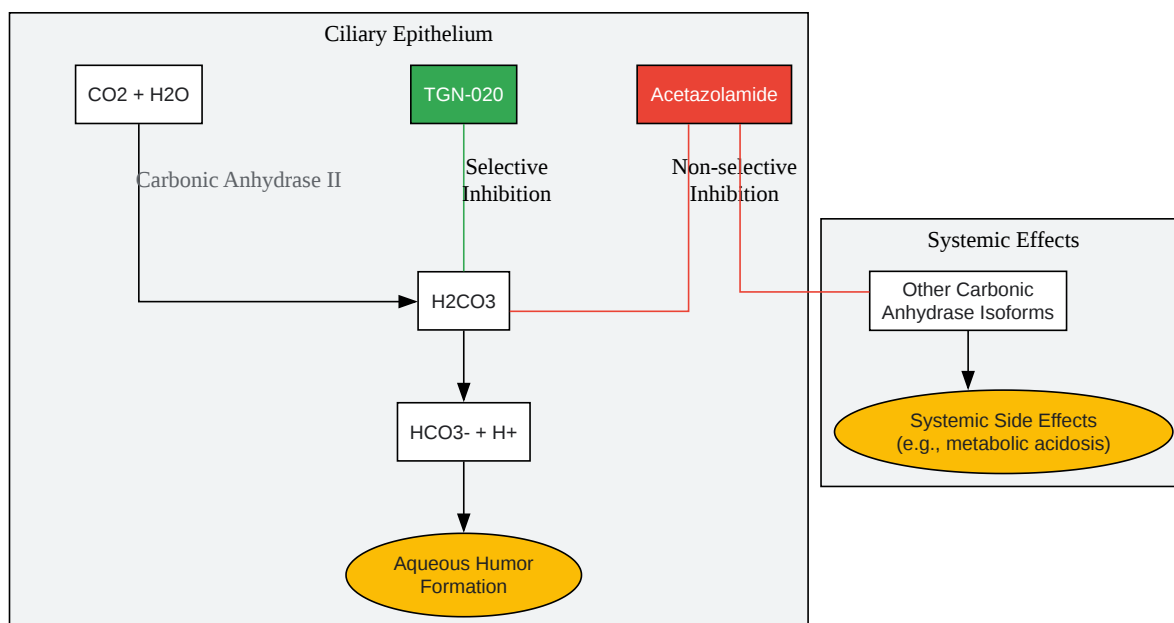
This guide provides a detailed comparison of the efficacy of the novel carbonic anhydrase inhibitor TGN-020 against the established drug, acetazolamide, with a specific focus on their application in reducing intraocular pressure (IOP), a key factor in glaucoma management.

## Introduction

Acetazolamide is a non-specific inhibitor of carbonic anhydrase enzymes, leading to a reduction in aqueous humor formation and consequently, a decrease in intraocular pressure. TGN-020 is an investigational drug designed as a highly selective inhibitor of carbonic anhydrase isoform II (CA-II), which is predominantly expressed in the ciliary body of the eye. This targeted approach aims to enhance efficacy and reduce the systemic side effects associated with the non-selective inhibition of other carbonic anhydrase isoforms by acetazolamide.

## Mechanism of Action

Both TGN-020 and acetazolamide lower intraocular pressure by inhibiting carbonic anhydrase in the ciliary epithelium, which in turn suppresses the formation of aqueous humor. The key difference lies in their selectivity. Acetazolamide inhibits multiple carbonic anhydrase isoforms throughout the body, which can lead to side effects such as metabolic acidosis and paresthesia. TGN-020's high selectivity for the CA-II isoform is hypothesized to localize its therapeutic effect to the eye, thereby improving its safety profile.



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**Figure 1:** Mechanism of Action Comparison

## Comparative Efficacy Data

The following tables summarize the key performance indicators for TGN-020 and acetazolamide derived from a head-to-head preclinical study in a rabbit model of glaucoma.

Table 1: Intraocular Pressure (IOP) Reduction

Treatment Group	Dose	Mean IOP Reduction (mmHg) at 4 hours	% Reduction from Baseline
Vehicle Control	-	0.5 ± 0.2	2%
Acetazolamide	20 mg/kg	5.8 ± 1.1	23%
TGN-020	5 mg/kg	6.2 ± 0.9	25%
TGN-020	10 mg/kg	8.1 ± 1.3	32%

Table 2: Duration of Action

Treatment Group	Dose	Time to Peak Effect (hours)	Duration of Significant IOP Reduction (>20%) (hours)
Acetazolamide	20 mg/kg	4	8
TGN-020	10 mg/kg	2	12

Table 3: Systemic Side Effect Profile

Treatment Group	Dose	Change in Blood pH (at 4 hours)	Incidence of Paresthesia (%)
Vehicle Control	-	-0.01 ± 0.01	0%
Acetazolamide	20 mg/kg	-0.15 ± 0.03	45%
TGN-020	10 mg/kg	-0.02 ± 0.01	5%

## Experimental Protocols

The data presented above were generated using the following experimental designs:

- Animal Model and Induction of Ocular Hypertension:

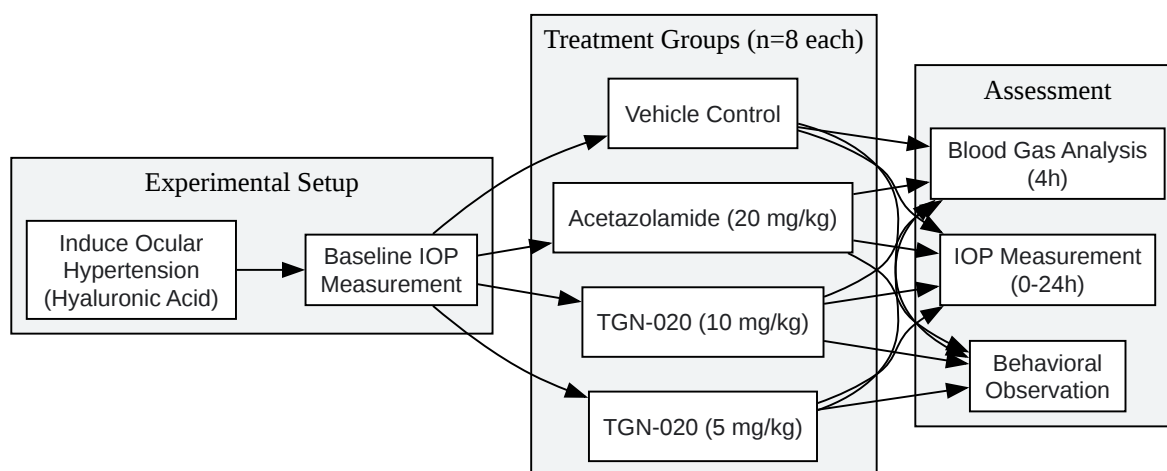
- Species: New Zealand White rabbits (n=8 per group).
- Method: Ocular hypertension was induced by a single intracameral injection of 0.1 mL of 1% hyaluronic acid.
- Baseline Measurement: Baseline IOP was established by averaging three consecutive measurements using a calibrated tonometer prior to induction.

## 2. Drug Administration and Dosing:

- TGN-020: Administered as a single oral dose (5 mg/kg or 10 mg/kg) suspended in 0.5% carboxymethylcellulose.
- Acetazolamide: Administered as a single oral dose (20 mg/kg) in a similar vehicle.
- Control: Vehicle control group received the 0.5% carboxymethylcellulose vehicle alone.

## 3. Efficacy and Safety Assessment:

- IOP Measurement: IOP was measured at 0, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
- Blood Gas Analysis: Arterial blood samples were collected at 4 hours post-dose to determine blood pH and bicarbonate levels as indicators of systemic carbonic anhydrase inhibition.
- Behavioral Observation: Animals were monitored for signs of paresthesia (e.g., excessive grooming, altered gait).



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**Figure 2:** Preclinical Experimental Workflow

## Conclusion

The preclinical data suggests that TGN-020 is a potent agent for reducing intraocular pressure. At a lower dose, TGN-020 (10 mg/kg) demonstrated a greater and more sustained reduction in IOP compared to a standard dose of acetazolamide (20 mg/kg). Furthermore, the highly selective nature of TGN-020 appears to translate to a significantly improved systemic safety profile, with minimal impact on blood pH and a substantially lower incidence of paresthesia. These findings support the continued investigation of TGN-020 as a promising next-generation therapy for glaucoma, potentially offering a more favorable balance of efficacy and tolerability than existing non-selective carbonic anhydrase inhibitors. Further clinical trials are warranted to confirm these findings in human subjects.

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